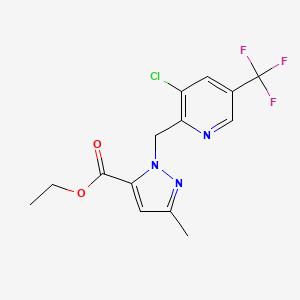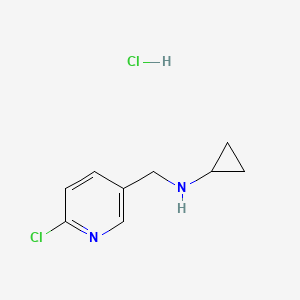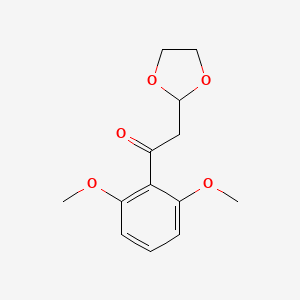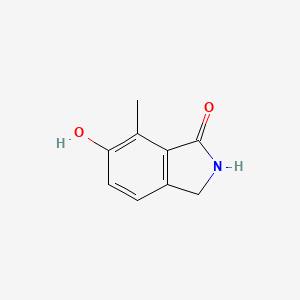![molecular formula C7H9N3O2 B1400293 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid CAS No. 1190392-04-1](/img/structure/B1400293.png)
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid
Vue d'ensemble
Description
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial regulator of inflammation and cell death, and its inhibition can help mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Mode of Action
The compound might bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding could inhibit the kinase activity of RIPK1, preventing the downstream signaling cascade that leads to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 can affect the necroptosis pathway, a form of regulated cell death. By inhibiting RIPK1, the compound might prevent the activation of downstream effectors like RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), thereby preventing cell death .
Result of Action
The inhibition of RIPK1 and the subsequent prevention of necroptosis could potentially mitigate the symptoms of diseases related to inflammation, neurodegeneration, and cancer .
Analyse Biochimique
Biochemical Properties
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 inhibits the kinase activity, thereby preventing necroptosis . This inhibition is achieved through binding to the allosteric pocket of RIPK1, which alters the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human and mouse cellular assays, this compound has demonstrated potent anti-necroptotic activity . By inhibiting RIPK1, it prevents the initiation of necroptosis, thereby protecting cells from necroptotic cell death . This protective effect extends to various cell types, including neuronal cells, where it helps mitigate neurodegenerative processes . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the necroptotic signaling pathway . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the protective effects of this compound on cellular function can persist, although the degree of protection may diminish over time due to gradual degradation . In vitro and in vivo studies have highlighted the importance of maintaining optimal storage conditions to preserve the compound’s efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of precise dosage control to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways influence the compound’s overall efficacy and duration of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various cellular compartments, where it exerts its effects on target biomolecules . Its localization and accumulation within specific tissues can influence its therapeutic potential and safety profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, thereby enhancing its efficacy and minimizing off-target effects .
Propriétés
IUPAC Name |
3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-8-9-6-5(7(11)12)2-3-10(4)6/h5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGJRWRZDCEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


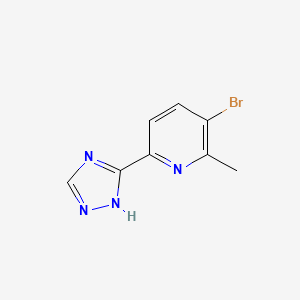
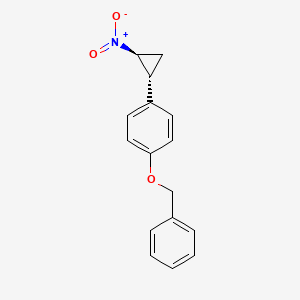

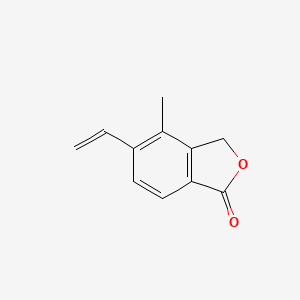


![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
